molecular formula C16H21N3O B6648310 N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine

N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine

Cat. No.: B6648310
M. Wt: 271.36 g/mol
InChI Key: AUMKMDYSAAKCIP-UHFFFAOYSA-N
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Description

N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine is a complex organic compound that features a combination of furan, piperidine, and pyridine rings

Properties

IUPAC Name

N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13-7-10-20-15(13)12-17-14-5-6-16(18-11-14)19-8-3-2-4-9-19/h5-7,10-11,17H,2-4,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMKMDYSAAKCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CNC2=CN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylfuran-2-yl)methyl]-6-piperidin-1-ylpyridin-3-amine is unique due to its specific combination of furan, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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